molecular formula C16H17BrFN3O B7002092 N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

Cat. No.: B7002092
M. Wt: 366.23 g/mol
InChI Key: IMURXUMIDQTDGU-UHFFFAOYSA-N
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Description

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that features a unique combination of a bromopyrazole moiety and a fluorophenyl cyclobutane carboxamide structure

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN3O/c17-12-9-20-21(10-12)8-7-19-16(22)15-6-5-14(15)11-1-3-13(18)4-2-11/h1-4,9-10,14-15H,5-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMURXUMIDQTDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=C(C=C2)F)C(=O)NCCN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide typically involves multiple steps:

    Formation of the Bromopyrazole Moiety: This step involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The bromopyrazole is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Cyclobutane Carboxamide Formation: The final step involves the coupling of the alkylated bromopyrazole with 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the cyclobutane carboxamide moiety.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the pyrazole or cyclobutane moieties.

    Reduction: Reduced forms of the pyrazole or cyclobutane moieties.

    Hydrolysis: The corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving the pyrazole and cyclobutane moieties.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Biology: It can serve as a tool to investigate the mechanisms of action of related compounds and their effects on biological systems.

Mechanism of Action

The mechanism of action of N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromopyrazole moiety could interact with specific amino acid residues in the target protein, while the fluorophenyl cyclobutane carboxamide structure could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloropyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
  • N-[2-(4-iodopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
  • N-[2-(4-methylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

Uniqueness

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is unique due to the presence of the bromopyrazole moiety, which can undergo specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the bromopyrazole and fluorophenyl cyclobutane carboxamide structures may confer unique biological activities and binding properties, making it a valuable compound for further research and development.

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